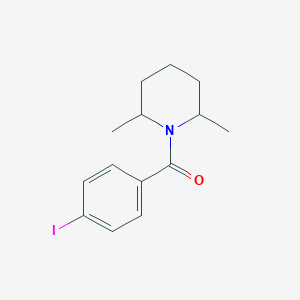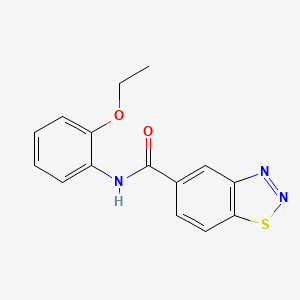![molecular formula C15H9BrCl2N2O2 B5109014 5-[(4-bromo-2-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5109014.png)
5-[(4-bromo-2-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-bromo-2-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole: is a heterocyclic compound that features an oxadiazole ring substituted with bromine, chlorine, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromo-2-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Substitution reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of amines.
Substitution: The bromine and chlorine atoms can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-[(4-bromo-2-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features may confer biological activity, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 5-[(4-bromo-2-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[(4-bromo-2-chlorophenoxy)methyl]-2-furaldehyde
- (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
- N-(4-bromo-2-chlorophenyl)-5-(2-chlorophenyl)-2-furamide
Uniqueness
What sets 5-[(4-bromo-2-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole apart from similar compounds is its oxadiazole ring, which imparts unique chemical and physical properties. This ring structure can influence the compound’s reactivity, stability, and potential biological activity, making it a valuable scaffold for further research and development.
Propiedades
IUPAC Name |
5-[(4-bromo-2-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2N2O2/c16-9-5-6-13(12(18)7-9)21-8-14-19-15(20-22-14)10-3-1-2-4-11(10)17/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJATJZCVRUVLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-propyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5108955.png)
![(5E)-5-[(4-bromophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B5108956.png)

![3-chloro-5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5108967.png)
![N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3,4-dichlorophenyl)urea](/img/structure/B5108968.png)
![5-(3,4-dimethylphenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one](/img/structure/B5108974.png)
![6-(2-chlorophenyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5108977.png)
![N-(2-chlorophenyl)-2-{[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5108988.png)
![2,4-dichloro-N-[4-[(2-naphthalen-2-yloxyacetyl)amino]phenyl]benzamide](/img/structure/B5108992.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5108995.png)
![N-methyl-N-(1-methylpiperidin-4-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B5108996.png)
![(5E)-3-METHYL-5-({1-[(2-NITROPHENYL)METHYL]-1H-PYRROL-2-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5109010.png)
![2-(4-bromophenoxy)-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5109013.png)

